4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as DEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DEP belongs to the class of piperazine derivatives and has been shown to exhibit potent pharmacological properties in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it has been shown to interact with several molecular targets involved in cancer progression. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit potent antitumor activity in various preclinical models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is a potent compound that exhibits antitumor activity in various preclinical models. It has several advantages for lab experiments, including its high potency, good solubility, and well-defined mechanism of action. However, 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has some limitations, including its poor pharmacokinetic properties and toxicity in high doses.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide. One potential direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the molecular targets and mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)23-20(26)25-11-9-24(10-12-25)14-15-7-8-16(21)17(22)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZGDDTMGQBRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.